
5-(Chloromethyl)-2-(difluoromethoxy)pyridine
CAS 1211584-92-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-(Chloromethyl)-2-

(difluoromethoxy)pyridine

Cat. No.: B058768 Get Quote

An In-depth Technical Guide to 5-(Chloromethyl)-2-(difluoromethoxy)pyridine (CAS

1211584-92-7)

Introduction: A Modern Building Block for Complex
Synthesis
In the landscape of modern medicinal and agrochemical research, the strategic design of

molecular building blocks is paramount to the discovery of novel active ingredients. Pyridine

derivatives are a cornerstone of this field, forming the structural core of countless therapeutic

agents and crop protection products.[1] Within this class, 5-(Chloromethyl)-2-
(difluoromethoxy)pyridine (CMDMP) has emerged as a particularly valuable intermediate. Its

unique bifunctional nature—a reactive chloromethyl handle for synthetic elaboration and a

difluoromethoxy group to enhance metabolic stability and modulate physicochemical properties

—positions it as a strategic asset for chemists aiming to construct complex and effective

molecules.[1][2]

The difluoromethoxy (-OCHF₂) group is a key feature, often employed as a metabolically robust

bioisostere of the more common methoxy group, which is prone to O-demethylation by

metabolic enzymes.[3] The introduction of fluorine can significantly alter a molecule's

lipophilicity, binding affinity, and bioavailability, making the -OCHF₂ moiety a powerful tool for

fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5] Concurrently, the 5-
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(chloromethyl) group provides a reliable electrophilic site for nucleophilic substitution, enabling

the covalent linkage of the pyridine scaffold to a wide array of other molecular fragments.[2]

This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-
(difluoromethoxy)pyridine, detailing its properties, a proposed synthetic strategy, core

reactivity, and applications, with the goal of empowering researchers to effectively leverage this

intermediate in their discovery programs.

Core Physicochemical Properties and
Specifications
The fundamental properties of CMDMP are summarized below. This data is essential for

planning reactions, ensuring safe handling, and maintaining material integrity.

Property Value Source(s)

CAS Number 1211584-92-7 [6][7]

Molecular Formula C₇H₆ClF₂NO [6][7][8]

Molecular Weight 193.58 g/mol [6][7][8]

IUPAC Name
5-(chloromethyl)-2-

(difluoromethoxy)pyridine
-

Synonyms

AK132390,

SCHEMBL7992234, KS-

00000RGR

[6]

InChI Key
LRDWHNXSPCSVDV-

UHFFFAOYSA-N

Typical Purity ≥95% [6][9]

Physical State
Not specified; likely a solid or

oil at room temp.
[6]

Storage

Store at room temperature in a

cool, dry, well-ventilated area.

Keep container tightly sealed.

[6][7]
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Proposed Synthesis and Mechanistic Rationale
While specific vendor-proprietary synthesis routes for CMDMP are not publicly detailed, a

plausible and logical pathway can be constructed from established organofluorine and pyridine

chemistry principles. The following proposed synthesis is designed to be a robust and scalable

laboratory procedure.

Conceptual Synthetic Workflow
The proposed two-stage synthesis begins with the commercially available (6-methoxypyridin-3-

yl)methanol, proceeding through difluoromethylation followed by chlorination.

Starting Material:
(6-Hydroxypyridin-3-yl)methanol

Step 1: Difluoromethylation
Reagents: Sodium 2-chloro-2,2-difluoroacetate,

DMF, Heat

Introduce OCHF₂

Intermediate:
(6-(Difluoromethoxy)pyridin-3-yl)methanol

Formation of difluoromethoxy ether

Step 2: Chlorination
Reagents: Thionyl Chloride (SOCl₂),

DCM or Chloroform

Convert -OH to -Cl

Final Product:
5-(Chloromethyl)-2-(difluoromethoxy)pyridine

Formation of benzylic chloride
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Caption: Proposed two-step synthesis of CMDMP.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol

Causality: This step selectively introduces the critical difluoromethoxy group. The starting

material, (6-hydroxypyridin-3-yl)methanol, provides the necessary hydroxyl groups at both

the 2-position (for difluoromethylation) and the 5-position (for later conversion to the

chloromethyl group). Using a reagent like sodium 2-chloro-2,2-difluoroacetate in a polar

aprotic solvent like DMF is a standard method for generating the difluorocarbene

intermediate in situ, which then reacts with the phenolic hydroxyl group. The pyridine

nitrogen must be protected or the reaction conditions carefully controlled to prevent side

reactions.

To a stirred solution of (6-hydroxypyridin-3-yl)methanol in anhydrous DMF, add sodium 2-

chloro-2,2-difluoroacetate.

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a

temperature sufficient to induce decarboxylation and carbene formation (typically >100 °C).

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Upon completion, cool the mixture to room temperature and quench by pouring it into water.

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product via column chromatography to yield the intermediate, (6-

(difluoromethoxy)pyridin-3-yl)methanol.

Step 2: Synthesis of 5-(Chloromethyl)-2-(difluoromethoxy)pyridine
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Causality: This step converts the primary alcohol of the intermediate into the reactive

chloromethyl group. Thionyl chloride (SOCl₂) is a classic and highly effective reagent for this

transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then

undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with the expulsion of

sulfur dioxide and HCl gas. Using a non-protic solvent like DCM prevents unwanted side

reactions.

Dissolve the purified (6-(difluoromethoxy)pyridin-3-yl)methanol from Step 1 in anhydrous

dichloromethane (DCM) and cool the solution in an ice bath (0 °C).

Slowly add thionyl chloride dropwise to the stirred solution. A small amount of a base like

pyridine can be added to scavenge the HCl produced, though it is often not necessary.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature.

Monitor the reaction by TLC or LC-MS.

Once complete, carefully quench the reaction by slowly adding it to a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with additional DCM.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in

vacuo to yield the final product, 5-(Chloromethyl)-2-(difluoromethoxy)pyridine. Further

purification by chromatography may be performed if necessary.

Core Reactivity and Synthetic Applications
The synthetic utility of CMDMP is dominated by the electrophilic nature of the chloromethyl

group, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction

of a wide range of functionalities.
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Nucleophilic Substitution at the Chloromethyl Group

CMDMP
(Electrophile)

Substituted Product

Forms C-Nu Bond

Nucleophile
(e.g., R-NH₂, R-SH, R-OH)

Sₙ2 Attack

Click to download full resolution via product page

Caption: Primary reactivity pathway of CMDMP.

Reaction with Amines: CMDMP reacts readily with primary or secondary amines to form the

corresponding aminomethylpyridine derivatives, a common structural motif in

pharmaceuticals.

Reaction with Thiols: Thiolates are excellent nucleophiles and react efficiently with CMDMP

to produce thioethers, which are valuable in both medicinal and materials chemistry.

Reaction with Alcohols/Phenols: In the presence of a suitable base to generate the alkoxide

or phenoxide, CMDMP can be used to form ether linkages.

This versatile reactivity is central to its role as a building block. Researchers can use CMDMP

to connect the metabolically stable difluoromethoxy-pyridine core to other pharmacophores or

functional groups to build a library of candidate molecules.

Role in Drug Discovery and Agrochemical
Development
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The structural features of CMDMP make it highly relevant to modern discovery campaigns.

Workflow in Medicinal Chemistry
The incorporation of CMDMP into a drug discovery pipeline follows a logical progression from

building block to lead candidate.

CMDMP Building Block
(Metabolic Stability + Reactive Handle)

Library Synthesis
(Parallel reaction with diverse

nucleophiles: amines, thiols, etc.)

Diversification High-Throughput Screening (HTS)
(Assay against biological target)

Screening Hit Identification
(Active Compounds Identified)

Data Analysis Lead Optimization
(Structure-Activity Relationship Studies)

Refinement

Click to download full resolution via product page

Caption: CMDMP workflow in a drug discovery program.

The difluoromethoxy group is particularly advantageous. It serves as a "metabolic shield,"

preventing the oxidative degradation that often occurs with simple methoxy groups, thereby

potentially increasing the half-life and bioavailability of a drug candidate.[3] This allows

chemists to focus on optimizing the molecule for target potency, knowing that a key metabolic

liability has been addressed from the outset.

Relevance in Agrochemicals
Fluorinated pyridine structures are integral to a large number of modern herbicides, fungicides,

and insecticides.[10][11][12] The introduction of fluorine atoms often enhances the biological

activity and environmental stability of these compounds.[2][4] CMDMP provides a scaffold that

combines the proven efficacy of the pyridine core with the beneficial properties of the

difluoromethoxy group, making it an attractive starting point for the synthesis of new crop

protection agents.

Predicted Analytical Characterization
While experimental spectra should be obtained for confirmation, the expected spectroscopic

signatures for CMDMP can be reliably predicted based on its structure.
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Technique Predicted Key Signals and Features

¹H NMR

CHF₂: Triplet, ~6.5-7.5 ppm (due to coupling

with two ¹⁹F nuclei).Pyridine Protons: Three

distinct signals in the aromatic region (~7.0-8.5

ppm).CH₂Cl: Singlet, ~4.5-5.0 ppm.

¹³C NMR

CHF₂: Triplet, ~110-120 ppm (due to strong

¹JCF coupling).Pyridine Carbons: Five signals in

the aromatic/heteroaromatic region (~110-160

ppm).CH₂Cl: Signal around ~40-50 ppm.

¹⁹F NMR
CHF₂: Doublet, chemical shift dependent on

reference (due to coupling with one ¹H nucleus).

Mass Spec (EI)

Molecular Ion (M⁺): Peak at m/z 193 (with

characteristic 3:1 isotopic pattern for ³⁵Cl/

³⁷Cl).Key Fragments: Loss of Cl (M-35), loss of

CH₂Cl (M-49), loss of OCHF₂.

Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of CMDMP is crucial for laboratory safety.

GHS Hazard Information
Category Code Description Source(s)

Pictogram
GHS07 (Exclamation

Mark)

Signal Word Warning [6]

Skin Irritation H315 Causes skin irritation [6]

Eye Irritation H319
Causes serious eye

irritation
[6]

Respiratory Irritation H335
May cause respiratory

irritation
[6]
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Safe Handling Protocol
Engineering Controls: Always handle 5-(Chloromethyl)-2-(difluoromethoxy)pyridine inside

a certified chemical fume hood to avoid inhalation of any vapors or dust.[6] Ensure an

eyewash station and safety shower are readily accessible.[13]

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6]

Dispensing: Dispense the material carefully, avoiding the generation of dust or aerosols.

Keep the container tightly closed when not in use.[6]

In case of Exposure:

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and

lower eyelids. Seek immediate medical attention.[6]

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

If irritation persists, seek medical advice.[6]

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek

medical attention.[6]

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal

regulations. Do not pour down the drain.

Storage and Stability
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away

from incompatible substances.[6][9]

Incompatible Materials: Avoid strong oxidizing agents.[6]

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of

carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[6]

Conclusion
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5-(Chloromethyl)-2-(difluoromethoxy)pyridine is more than a simple intermediate; it is a

strategically designed building block that addresses key challenges in modern chemical

synthesis. By combining a versatile reactive site with a group known to confer metabolic

stability, it provides researchers with a powerful tool to accelerate the development of novel

pharmaceuticals and agrochemicals. Understanding its properties, reactivity, and handling

requirements, as detailed in this guide, is the first step toward unlocking its full potential in

discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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